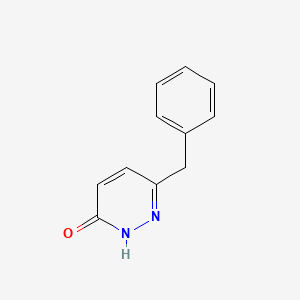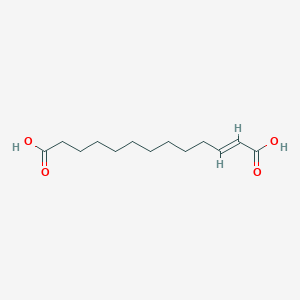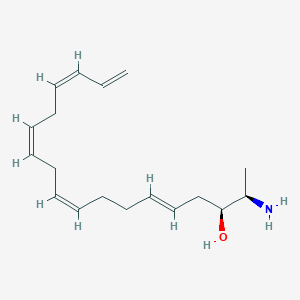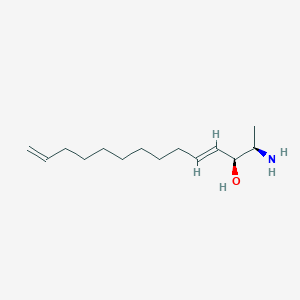![molecular formula C7H4BrF3N2O4S B3034318 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline CAS No. 156425-42-2](/img/structure/B3034318.png)
2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline
Vue d'ensemble
Description
2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline (BNTFSA) is a small molecule that has been used in a variety of scientific applications. This molecule has been studied for its potential uses in drug discovery, organic synthesis, and biochemistry. BNTFSA has been found to have a wide range of biochemical and physiological effects, including inhibition of enzymes and other proteins, as well as modulation of cell signaling pathways.
Applications De Recherche Scientifique
Synthesis Methods and Chemical Properties
An efficient synthesis method for a related compound, 2-(2,2-difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) benzenesulfonamide, has been developed using 2-bromo-4-amino-6-trifluoromethylaniline as an intermediate. This approach offers advantages in terms of shorter reaction time, milder conditions, easier purification, and improved overall yield (Wu et al., 2013).
Studies on the vibrational, structural, thermodynamic characteristics, and electronic properties of related compounds such as 2,4-dinitrodiphenylamine and 2-nitro-4-(trifluoromethyl)aniline have been conducted. These studies help in understanding the electronic transitions and nonlinear optical (NLO) properties of these compounds (Hernández-Paredes et al., 2015).
Chemical Reactions and Derivatives
Research on sulphonhydrazides and related compounds, including various halogeno- and nitro-benzenesulphonhydrazides, has led to the development of potential pest-control agents. This includes the study of the stability of various sulphonyl hydrazides (Cremlyn, 1966).
In the synthesis of β2-adrenoceptor agonist (R,R)-formterol, a key intermediate involving the chemoselective reduction of 2-bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethan-1-ol was developed. This highlights the potential use of related compounds in pharmaceutical synthesis (Wilkinson et al., 2000).
Environmental and Analytical Applications
- 1-(4-Nitrobenzyl)-4-(4-diethylaminophenylazo)-pyridinium bromide, a derivative of nitro, bromo, and methyl anilines, has been used for the spectrophotometric determination of anionic surfactants in river water. This method is useful for monitoring environmental pollution (Higuchi et al., 1980).
Spectroscopic Analysis
- Spectroscopic investigations of compounds like 4-nitro-3-(trifluoromethyl)aniline provide insights into the influence of various substituent groups on the molecular and electronic properties of anilines. This research is important for understanding the chemical behavior and potential applications of these compounds (Saravanan et al., 2014).
Potential for Nonlinear Optical Materials
- Certain derivatives such as 4-chloro-3-(trifluoromethyl)aniline and 4-bromo-3-(trifluoromethyl)aniline are being explored for their nonlinear optical properties, which could make them useful in NLO materials (Revathi et al., 2017).
Synthesis Applications
- Synthesis of Benzenesulfonamide Derivatives : Wu et al. (2013) developed an efficient synthesis process for 2-(2,2-difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) benzenesulfonamide. The process involved converting 4-nitro-2-(trifluoromethyl)aniline to 2-bromo-6-trifluoromethylbenzenesulfonic acid, which was then combined with other compounds to yield the target molecule. This method offers advantages like shorter reaction time, milder conditions, and easier purification, with an improved overall yield of 22.9% (Wu, Gao, Chen, Su, & Zhang, 2013).
Chemical Properties and Analysis
- Molecular Structure and Spectroscopy : Hernández-Paredes et al. (2015) conducted an experimental and theoretical investigation on the molecular structure, spectroscopic, and electric properties of compounds including 2-nitro-4-(trifluoromethyl)aniline. They utilized DFT and FTIR, Raman, and UV-Vis spectroscopies for their analysis. Their findings contribute to the understanding of the molecular and electronic properties of such compounds (Hernández-Paredes, Hernández-Negrete, Carrillo-Torres, Sanchez-Zeferino, Duarte-Moller, & Álvarez-Ramos, 2015).
Applications in Organic Chemistry
- Chemoselective Hydrogenation : Wilkinson et al. (2000) explored the chemoselective reduction of a functionalized nitroarene, a crucial step in synthesizing (R,R)-formoterol tartrate, a β2-adrenoceptor agonist. They developed a synthetic methodology that included using heterogeneous catalytic hydrogenation and a sulfur-based poison to achieve chemoselectivity (Wilkinson, Hett, Tanoury, Senanayake, & Wald, 2000).
Reactions and Rearrangements
- Smiles Rearrangement : Buchstaller and Anlauf (2004) reported a Smiles rearrangement observed during the borane reduction of 2-aryloxy-2-methylpropionamides, leading to valuable 2-nitro substituted aniline derivatives. This illustrates the compound's reactivity in specific chemical contexts (Buchstaller & Anlauf, 2004).
Mécanisme D'action
Target of Action
Safety data sheets indicate that it may have a specific target organ toxicity, particularly the respiratory system .
Result of Action
Safety data sheets suggest that it may cause skin irritation, serious eye irritation, and respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline, it is recommended to store in a cool place, keep the container tightly closed, and store away from strong oxidizing agents . It is also advised to use only outdoors or in a well-ventilated area .
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-6-nitro-4-(trifluoromethylsulfonyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O4S/c8-4-1-3(18(16,17)7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJXQFVJXPGVTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156425-42-2 | |
| Record name | 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B3034239.png)


![2-[(E)-1-(4-fluorophenyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B3034244.png)
![2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3034247.png)



![[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea](/img/structure/B3034252.png)



